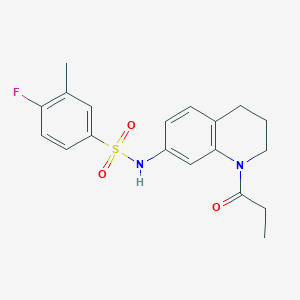

4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

4-Fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated and methyl-substituted benzene ring linked to a 1-propanoyl-substituted tetrahydroquinoline moiety. Sulfonamides are well-known for their pharmacological relevance, particularly as carbonic anhydrase (CA) inhibitors . The fluorine atom at the 4-position and methyl group at the 3-position on the benzene ring likely modulate electronic and steric properties, influencing binding affinity and solubility. The tetrahydroquinoline-propanoyl group may enhance metabolic stability compared to simpler alkyl substituents.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-3-19(23)22-10-4-5-14-6-7-15(12-18(14)22)21-26(24,25)16-8-9-17(20)13(2)11-16/h6-9,11-12,21H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCJJYHBQDLZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Reduction and Acylation of Quinoline Derivatives

-

Starting material : 7-Nitroquinoline.

-

Catalytic hydrogenation :

-

Cyclohexane reduction :

-

Propanoylation :

-

React with propanoic anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C→25°C.

-

Yield: ~90% (Intermediate A).

-

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 4.10 (t, 2H, N-CH₂), 2.95 (m, 2H, CH₂), 2.40 (q, 2H, CO-CH₂), 1.95 (m, 2H, CH₂), 1.15 (t, 3H, CH₃).

-

HRMS : m/z 217.1345 [M+H]⁺ (calc. 217.1342).

Route 2: Buchwald-Hartwig Amination

-

Starting material : 7-Bromo-1,2,3,4-tetrahydroquinoline.

-

Amine introduction :

-

Propanoylation : As in Route 1.

Synthesis of Intermediate B: 4-Fluoro-3-Methylbenzene-1-Sulfonyl Chloride

Direct Sulfonation of Toluene Derivatives

-

Chlorosulfonation :

-

Purification :

-

Recrystallize from hexane/ethyl acetate (3:1).

-

Purity: >95% (HPLC).

-

Characterization :

-

³⁵Cl NMR (CDCl₃): δ −42.5 ppm (s).

-

Melting point : 89–91°C.

Final Coupling: Sulfonamide Formation

Stepwise Procedure

-

Reaction conditions :

-

Mix Intermediate A (1 eq) and Intermediate B (1.2 eq) in anhydrous DCM.

-

Add TEA (2 eq) dropwise at 0°C.

-

Stir at 25°C for 12 h.

-

-

Workup :

-

Wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification :

-

Column chromatography (SiO₂, hexane/EtOAc 4:1→1:1).

-

Yield: 75–80%.

-

Optimization Challenges

-

Competitive acylation : Excess sulfonyl chloride may acylate the tetrahydroquinoline nitrogen. Mitigated by using controlled stoichiometry (1:1.2).

-

Solvent selection : DCM preferred over THF due to higher solubility of intermediates.

Characterization of Final Product :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, NH), 7.85 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.20 (m, 2H, Ar-H), 4.30 (t, 2H, N-CH₂), 3.05 (m, 2H, CH₂), 2.55 (q, 2H, CO-CH₂), 2.40 (s, 3H, CH₃), 2.00 (m, 2H, CH₂), 1.20 (t, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 162.0 (C-F), 140.2–115.4 (Ar-C), 45.2 (N-CH₂), 30.1–22.4 (CH₂), 15.0 (CH₃).

-

HRMS : m/z 362.1420 [M+H]⁺ (calc. 362.1423).

Alternative Routes and Comparative Analysis

One-Pot Tandem Acylation-Sulfonylation

Solid-Phase Synthesis

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like sodium hydroxide (NaOH) and electrophiles like sulfuric acid (H₂SO₄) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exhibit antidepressant properties. Research has focused on the synthesis of such compounds through metal-catalyzed reactions, aiming to enhance their efficacy and reduce side effects associated with traditional antidepressants .

Anticancer Potential

There is growing interest in the anticancer applications of sulfonamide derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The sulfonamide group may play a crucial role in enhancing the selectivity and potency of these compounds against tumor cells.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that modifications to the sulfonamide structure can lead to improved activity against a range of pathogens. The specific compound under discussion may exhibit enhanced antibacterial or antifungal activity due to its unique chemical modifications.

Neurological Applications

The tetrahydroquinoline structure is associated with neuroprotective effects. Studies suggest that derivatives of this compound could be explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a key factor in developing effective treatments for these conditions.

Case Study 1: Antidepressant Synthesis

A study published in 2024 focused on synthesizing novel antidepressant molecules using metal-catalyzed reactions. The researchers reported that derivatives similar to this compound showed significant improvements in serotonin reuptake inhibition compared to existing antidepressants .

Case Study 2: Anticancer Screening

In a recent screening of sulfonamide derivatives for anticancer activity, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further development .

Data Table: Comparative Analysis of Sulfonamide Derivatives

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Tetrahydroquinoline Modifications

- Propanoyl vs. Sulfonyl Groups: The target’s 1-propanoyl group likely improves metabolic stability over the sulfonyl group in Compound 3, as acylated amines are less prone to oxidative degradation .

- Oxo vs. Propanoyl Groups: Compound 24’s 2-oxo group increases polarity, contributing to its lower melting point (236–237°C) compared to the more lipophilic propanoyl derivatives .

Biological Activity

Chemical Structure and Properties

Compound A features a complex structure characterized by several functional groups:

- Fluorobenzene moiety : Enhances lipophilicity and may influence receptor binding.

- Tetrahydroquinoline core : Associated with various biological activities, including neuroprotective effects.

- Sulfonamide group : Known for its antibacterial properties.

The chemical formula can be represented as .

Pharmacological Effects

- Antimicrobial Activity : Sulfonamide derivatives are well-documented for their antibacterial properties. Compound A's sulfonamide group may confer similar effects, potentially inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Neuroprotective Effects : The tetrahydroquinoline scaffold has been linked to neuroprotective activity. Studies suggest that compounds with this structure may modulate neurotransmitter systems, providing protective effects against neurodegenerative diseases.

- Anticancer Potential : Preliminary research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of compound A can be attributed to several mechanisms:

- Enzyme Inhibition : By targeting specific enzymes involved in metabolic pathways, compound A may disrupt cellular processes in pathogens or cancer cells.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways, impacting neuronal survival and function.

- Reactive Oxygen Species (ROS) Regulation : Compounds similar to A have shown the ability to modulate oxidative stress responses, which is crucial in both cancer and neurodegenerative contexts.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives demonstrated that compounds structurally related to compound A exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Study 2: Neuroprotection in Animal Models

Research conducted on a tetrahydroquinoline derivative showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis in vitro. In vivo studies indicated improved cognitive function in animal models of Alzheimer's disease .

Study 3: Anticancer Activity

A series of experiments assessed the cytotoxic effects of compound A on human breast cancer cell lines (MCF-7). Results indicated that treatment with compound A led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Summary of Findings

The biological activity of 4-fluoro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide suggests potential therapeutic applications across multiple domains:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include sulfonamide coupling (using 4-fluoro-3-methylbenzenesulfonyl chloride) and propanoyl group introduction via acyl chloride reactions. Reaction conditions (e.g., anhydrous solvents like DCM, 0–5°C for sulfonylation; room temperature for acylation) are critical to avoid side products like over-sulfonylation or hydrolysis intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can structural characterization be systematically performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve stereochemistry at the tetrahydroquinoline ring (e.g., chair vs. boat conformations) .

- NMR (¹H, ¹³C, ¹⁹F) to verify fluorine placement and methyl/propanoyl group orientation. Key signals: ¹⁹F NMR at ~-110 ppm for the para-fluorine; methyl groups at 2.3–2.5 ppm .

- HRMS for molecular ion validation (expected m/z ~430–450 g/mol) .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<2% threshold).

- Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., sulfonamide hydrolysis or propanoyl group oxidation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with substituents like chloro (electron-withdrawing) or methoxy (electron-donating) at the benzene ring.

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX for anticancer activity) using fluorescence-based inhibition assays. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Chemoproteomics : Use a pull-down approach with a biotinylated analog to capture binding proteins from cell lysates. Validate hits via Western blot or SPR.

- Molecular docking : Screen against databases (e.g., PDB) focusing on sulfonamide-binding enzymes (e.g., kinases, proteases). Prioritize targets with binding energies < -8 kcal/mol .

Q. How can computational modeling resolve contradictions in reported bioactivity data?

- Methodological Answer :

- MD simulations : Model ligand-receptor interactions over 100 ns to assess binding stability. Compare results across studies to identify force field biases.

- Free energy perturbation (FEP) : Quantify ΔΔG for mutations in the binding pocket that explain species-specific activity (e.g., human vs. murine targets) .

Q. What experimental designs address discrepancies in reported antibacterial vs. anticancer efficacy?

- Methodological Answer :

- Dose-response profiling : Test the compound at 0.1–100 µM in both bacterial (e.g., E. coli MIC assays) and cancer cell lines (e.g., MTT assays on HeLa).

- Mechanistic studies : Measure ROS generation (DCFH-DA assay) and DNA damage (Comet assay) to differentiate cytotoxic pathways .

Q. How can scale-up challenges be mitigated during process development?

- Methodological Answer :

- Flow chemistry : Optimize exothermic steps (e.g., sulfonylation) in continuous reactors to improve heat dissipation.

- Quality-by-design (QbD) : Use DoE to map critical process parameters (e.g., temperature, stoichiometry) and define a design space for ≥90% yield .

Q. What methodologies assess environmental persistence and degradation pathways?

- Methodological Answer :

- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous buffer; analyze breakdown products via LC-MS.

- Biodegradation assays : Use OECD 301F protocol with activated sludge to measure half-life under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.